molecular formula C8H6BrF3 B168650 2-Bromo-4-methyl-1-(trifluoromethyl)benzene CAS No. 121793-12-2

2-Bromo-4-methyl-1-(trifluoromethyl)benzene

Cat. No. B168650
CAS RN: 121793-12-2
M. Wt: 239.03 g/mol
InChI Key: ILHMYYRIQKCMIZ-UHFFFAOYSA-N
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Description

“2-Bromo-4-methyl-1-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H6BrF3 . It is used in various chemical reactions and has a molecular weight of 239.03 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented as a benzene ring with bromo, methyl, and trifluoromethyl substituents .


Physical And Chemical Properties Analysis

“this compound” is a compound that can exist in liquid, solid, or semi-solid form . It has a molecular weight of 239.03 .

Scientific Research Applications

Organometallic Synthesis

One of the key applications of 2-Bromo-4-methyl-1-(trifluoromethyl)benzene is in organometallic synthesis. The compound is utilized as a starting material for generating organometallic intermediates. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a closely related compound, has been used to prepare synthetically useful reactions via organometallic intermediates such as phenylmagnesium, phenyllithium, and phenylcopper compounds (Porwisiak & Schlosser, 1996).

Aryne Chemistry

A significant application area is aryne chemistry, where derivatives of this compound are involved in generating reactive intermediates for the synthesis of naphthalenes and other polycyclic aromatic compounds. The aryne route provides a method for constructing complex aromatic systems, demonstrated by the generation and trapping of aryne intermediates to produce naphthalenes with functional groups like trifluoromethoxy (Schlosser & Castagnetti, 2001).

Modification and Functionalization

The compound’s utility extends to its modification and functionalization for creating new chemical entities. Reagent-modulated site selectivity studies have shown that chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes can undergo deprotonation adjacent to the halogen substituent, indicating the compound's potential for regioselective transformations (Mongin, Desponds, & Schlosser, 1996).

Steric and Electronic Effects

Research has also delved into understanding the steric and electronic effects of substituents on aromatic compounds, including those similar to this compound. Studies on crowded benzene derivatives have contributed to knowledge on conformational preferences and reactivity patterns, essential for designing molecules with specific properties (Okazaki, Unno, Inamoto, & Yamamoto, 1989).

Molecular Interactions and Structures

Additionally, investigations into the X-ray structures of bromo- and bromomethyl-substituted benzenes have offered insights into molecular interactions and packing motifs in solid states, which are vital for materials science and crystal engineering (Jones, Kuś, & Dix, 2012).

Safety and Hazards

“2-Bromo-4-methyl-1-(trifluoromethyl)benzene” is a chemical that requires careful handling. It is recommended to avoid breathing its dust, fume, gas, mist, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment, including chemical impermeable gloves, is advised .

Mechanism of Action

Target of Action

This compound is often used in research and experimental settings , and its specific targets may vary depending on the context of its use.

Mode of Action

It is known that brominated aromatic compounds can participate in various chemical reactions, such as electrophilic aromatic substitution . The presence of the trifluoromethyl group may also influence the compound’s reactivity and interaction with its targets.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-methylbenzotrifluoride . Factors such as temperature, pH, and the presence of other chemicals could potentially affect its reactivity and interactions with its targets.

properties

IUPAC Name

2-bromo-4-methyl-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3/c1-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHMYYRIQKCMIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625246
Record name 2-Bromo-4-methyl-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

121793-12-2
Record name 2-Bromo-4-methyl-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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